1,1-Bis(isopropylthio)ethane
Beschreibung
1,1-Bis(isopropylthio)ethane is a thioether compound with the molecular formula C₈H₁₈S₂, featuring two isopropylthio (–S–CH(CH₃)₂) groups attached to a central ethane backbone. Thioethers like this are characterized by their sulfur-containing functional groups, which influence reactivity, solubility, and applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
6496-97-5 |
|---|---|
Molekularformel |
C8H18S2 |
Molekulargewicht |
178.4 g/mol |
IUPAC-Name |
2-(1-propan-2-ylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C8H18S2/c1-6(2)9-8(5)10-7(3)4/h6-8H,1-5H3 |
InChI-Schlüssel |
XCCGGSNCHLZULL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC(C)SC(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(isopropylthio)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene with isopropylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 1,1-Bis(isopropylthio)ethane may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(isopropylthio)ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out using different reagents and conditions to obtain specific products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of 1,1-Bis(isopropylthio)ethane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process converts the compound into its corresponding thiol derivatives.
Substitution: Substitution reactions involve the replacement of one or both isopropylthio groups with other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives. Substitution reactions can lead to the formation of various substituted ethane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(isopropylthio)ethane has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various sulfur-containing compounds.
Biology: In biological research, 1,1-Bis(isopropylthio)ethane is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with specific biological targets and pathways, aiming to develop new drugs or treatments.
Industry: In industrial applications, 1,1-Bis(isopropylthio)ethane is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,1-Bis(isopropylthio)ethane involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Molecular and Structural Comparison
The following table summarizes key structural and molecular differences between 1,1-bis(isopropylthio)ethane and its analogs:
*Estimated based on substituent contributions.
Key Observations :
Physical and Chemical Properties
| Property | 1,1-Bis(isopropylthio)ethane | 1,1-Bis(ethylsulfanyl)ethane | 1,2-Bis(2-chloroethylthio)ethane |
|---|---|---|---|
| Boiling Point | High* | Moderate (~180–200°C) | Very high (>250°C) |
| Solubility | Low in polar solvents | Moderate in ethers/acetone | Low in water, soluble in lipids |
| Stability | Oxidizes to sulfoxides | Oxidizes slowly | Degrades under basic conditions |
*Inferred from bulkier substituents.
Research Findings :
- Oxidation Sensitivity : Thioethers like 1,1-bis(ethylsulfanyl)ethane are prone to oxidation, forming sulfoxides or sulfones. The isopropyl variant likely follows similar pathways but with slower kinetics due to steric protection of sulfur atoms .
- Thermal Stability : Chloroethylthio compounds (e.g., Sesquimustard) decompose exothermically, releasing toxic byproducts, whereas alkylthio analogs are more stable .
Key Insights :
- Synthetic Utility : Ethylthio and isopropylthio ethanes may serve as ligands in metal coordination chemistry due to sulfur’s lone-pair electrons .
- Hazard Considerations : Sesquimustard’s extreme toxicity underscores the importance of substituent choice; chloro groups drastically alter safety profiles compared to alkylthio groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
